molecular formula C8H7FO2 B032593 2-Fluoro-4-methoxybenzaldehyde CAS No. 331-64-6

2-Fluoro-4-methoxybenzaldehyde

Cat. No.: B032593
CAS No.: 331-64-6
M. Wt: 154.14 g/mol
InChI Key: UNWQNFJBBWXFBG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Fluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde

Mode of Action

Aldehydes are typically electrophilic and can react with nucleophilic sites in biological molecules . This interaction could lead to changes in the structure and function of these molecules.

Biochemical Pathways

It has been used in the preparation of various compounds, including fluorine-containing 2,4,5-trisubstituted imidazole, 1-(2-fluoro-4-methoxyphenyl)-2-propanone, and others . These compounds could potentially affect various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s reactivity. Additionally, the presence of other molecules could influence its interactions with its targets .

Biochemical Analysis

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation systems , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzaldehydes can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methoxybenzaldehyde can be synthesized from 4-bromo-3-fluoroanisole. The process involves the reaction of 4-bromo-3-fluoroanisole with a suitable reagent to introduce the aldehyde group .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of silver oxide (Ag2O) and sodium hydroxide (NaOH) in water. The reaction mixture is typically heated to around 55°C, and the product is isolated by filtration and washing with hot water .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-4-methoxybenzoic acid.

    Reduction: 2-Fluoro-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-methoxybenzaldehyde is utilized in several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: It is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxybenzaldehyde
  • 2-Fluoro-4-methylbenzaldehyde
  • 2-Fluoro-4-chlorobenzaldehyde

Uniqueness

2-Fluoro-4-methoxybenzaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzaldehyde ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various fluorinated aromatic compounds .

Properties

IUPAC Name

2-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWQNFJBBWXFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370546
Record name 2-Fluoro-4-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-64-6
Record name 2-Fluoro-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-64-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Triethylamine (0.92 ml, 6.60 mmol) was added to a solution of 2-fluoro-4-methoxybenzylalcohol (346.9 mg, 2.22 mmol) in DMSO (8 ml). Pyridine sulfur trioxide (1.0501 g, 6.60 mmol) was added portionwise to the mixture checking raise of the temperature. The mixture was stirred for 0.5 hours. The mixture was added to 5% KHSO4 aqueous solution, extracted three times with ethyl acetate and dried over MgSO4. The mixture was concentrated and purified by silica gel chromatography (hexane/ether=5/1) to give the title compound (301 mg; 88%).
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0.92 mL
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346.9 mg
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8 mL
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1.0501 g
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Yield
88%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-fluoro anisole (34.4 g, 168 mmol) in anhydrous THF (300 mL) was added dropwise, at −78° C. under argon, n-BuLi (2.5 M in THF, 101 mL, 252 mol). After 5 min DMF (40 mL, 503 mmol) was added and the reaction micture was kept at −78° C. for 2 hrs. Aqueous NH4Cl (250 mL) was carefully added and the layers separated. The aqueous phase was further extracted with ethyl acetate. The organic phases were combined and washed successively with water, brine and dried (MgSO4). The residue was purified on silica gel (eluent: 10% ethyl acetate in hexane) to give 13.99 g of 2-fluoro-4-methoxy-benzaldehyde (54%). 1H NMR (300 MHz; CDCl3): 3.88 (s, 3 H), 6.65 (d, J=12.3 Hz, 1 H), 6.80 (d, J=8.7 Hz, 1 H), 7.82 (t, J=8.7 Hz, 1 H), 10.21 (s, 1 H).
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34.4 g
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300 mL
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101 mL
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40 mL
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250 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1-bromo-2-fluoro-4-methoxybenzene (3.02 g) in tetra hydrofuran (75 mL) was added n-butyl lithium (2.71 mol/L n-hexane solution, 6.0 mL) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. To this mixture was added N,N-dimethylformamide (1.7 mL) at the same temperature, and the mixture was stirred under ice-cooling for 1 hour. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, and the resulting mixture was extracted with diethyl ether. The extract was washed with a saturated aqueous sodium hydrogen carbonate solution and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=8/1-4/1) to give 2-fluoro-4-methoxybenzaldehyde (1.54 g). The title compound was prepared in a similar manner to that described in Reference Example 45 using this material instead of 4-isobutylbenzaldehyde.
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3.02 g
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6 mL
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75 mL
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1.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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